Ammonium dihydrogen arsenate

Description

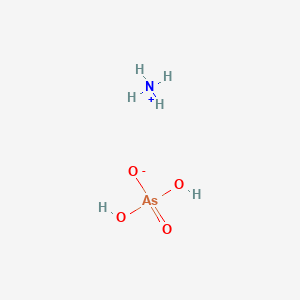

Structure

2D Structure

Properties

IUPAC Name |

azanium;dihydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWJXWNBCACAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O[As](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)H2AsO4, AsH6NO4 | |

| Record name | ammonium dihydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13462-93-6, 24719-13-9, 7784-44-3 | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), triammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic acid (H3AsO4), diammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0065480 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13462-93-6 | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dihydrogen arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM DIHYDROGEN ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ammonium dihydrogen arsenate chemical formula NH4H2AsO4

An In-depth Technical Guide to Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (NH₄H₂AsO₄), a compound of interest in materials science and as a pharmaceutical intermediate. It covers its chemical and physical properties, synthesis and purification protocols, crystal structure, applications, and critical safety and toxicological data.

Core Chemical and Physical Properties

This compound is a colorless, crystalline inorganic solid.[1] It is highly soluble in water and is known for its ferroelectric properties at low temperatures.[1][2] All pertinent quantitative data are summarized below for ease of reference.

Table 1: Physical and Chemical Properties of NH₄H₂AsO₄

| Property | Value | Citations |

|---|---|---|

| IUPAC Name | Azanium dihydrogen arsorate | [3] |

| Chemical Formula | NH₄H₂AsO₄ | [1] |

| Molar Mass | 158.97 g/mol | [1][3][4] |

| Appearance | Colorless or white tetragonal crystals | [1][5][6] |

| Density | 2.311 - 2.34 g/cm³ | [1][4][5] |

| Melting Point | 300 °C (decomposes) | [4][5][7] |

| Solubility in Water | Soluble; 337.4 mg/mL at 0 °C | [4][5][8] |

| Refractive Index | 1.577 | [5][6] |

| CAS Number | 13462-93-6 |[1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The subsequent purification is critical for obtaining a high-purity product suitable for research and specialized applications.

Experimental Protocol: Synthesis

The primary method for synthesizing this compound involves the reaction of a concentrated solution of arsenic acid with ammonia.[1]

Objective: To synthesize crude this compound (NH₄H₂AsO₄).

Materials:

-

Arsenic acid (H₃AsO₄), concentrated solution

-

Ammonia (NH₃), concentrated aqueous solution (e.g., 28-30%)

-

Deionized water

-

Reaction vessel (glass beaker)

-

Magnetic stirrer and stir bar

-

Fume hood

Methodology:

-

In a fume hood, place a calculated amount of concentrated arsenic acid solution into the reaction vessel.

-

Begin stirring the arsenic acid solution gently at room temperature.

-

Slowly add a stoichiometric amount (1:1 molar ratio) of concentrated ammonia solution to the arsenic acid. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

The reaction is: H₃AsO₄ + NH₃ → NH₄H₂AsO₄.[1]

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.

-

Colorless crystals of this compound will precipitate out of the solution.[1][9]

-

Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water to remove any unreacted starting materials.

Experimental Protocol: Purification

Purification is typically achieved by recrystallization from water, leveraging the compound's high solubility in hot water and lower solubility at cooler temperatures.[8]

Objective: To purify crude NH₄H₂AsO₄ via recrystallization.

Materials:

-

Crude NH₄H₂AsO₄ crystals

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Methodology:

-

Dissolve the crude NH₄H₂AsO₄ product in a minimal amount of hot deionized water in an Erlenmeyer flask.

-

Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

-

To maximize crystal yield, place the flask in an ice bath to further decrease the solution's temperature.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals in a desiccator or a low-temperature oven to remove residual water.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from reactants to the final purified product.

Caption: Workflow for the synthesis and purification of NH₄H₂AsO₄.

Crystal Structure and Material Properties

This compound is isomorphous with ammonium dihydrogen phosphate (ADP), a well-known ferroelectric and nonlinear optical material.[2][9] X-ray diffraction studies have confirmed its crystal structure, which is crucial for understanding its physical properties.[9]

-

Properties: The compound exhibits ferroelectric and piezoelectric properties.[1] It is also of interest as a material for nonlinear optics, where it can be used for applications such as second-harmonic generation.[1]

Applications

Due to its specific physical and chemical properties, NH₄H₂AsO₄ has niche but important applications.

-

Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds.[1][10]

-

Materials Science: Its ferroelectric nature makes it a subject of study in condensed matter physics.[1][2]

-

Nonlinear Optics: The crystalline structure allows for applications in nonlinear optics, similar to ADP.[1]

Toxicology and Biological Significance for Drug Development

The presence of arsenic in the +5 oxidation state dictates the compound's high toxicity. For drug development professionals, understanding its mechanism of action is critical for both safety assessment and exploring potential therapeutic avenues (e.g., in oncology, where arsenic compounds have been used).

Arsenate (AsO₄³⁻) is a chemical analogue of phosphate (PO₄³⁻). This similarity allows it to enter cells via phosphate transport systems and interfere with critical metabolic pathways. The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation. Arsenate substitutes for phosphate in glycolysis, forming an unstable ADP-arsenate ester that rapidly hydrolyzes. This process consumes ATP precursors without generating ATP, effectively draining the cell of energy and leading to cellular dysfunction and apoptosis.

Logical Pathway of Arsenate Toxicity

The diagram below outlines the mechanism by which arsenate disrupts cellular metabolism.

Caption: Arsenate's interference with cellular energy metabolism.

Safety, Handling, and Regulatory Information

This compound is highly toxic and a known human carcinogen.[3][11] Strict safety protocols must be followed during its handling, storage, and disposal.

Table 2: Hazard and Safety Information for NH₄H₂AsO₄

| Hazard Identification | GHS Classification & Statements | Citations |

|---|---|---|

| Acute Toxicity, Oral | Category 3; H301: Toxic if swallowed | [3][8] |

| Acute Toxicity, Inhalation | Category 3; H331: Toxic if inhaled | [3][8] |

| Carcinogenicity | Category 1A; H350: May cause cancer | [3][8][11] |

| Hazardous to Aquatic Life (Acute) | Category 1; H400: Very toxic to aquatic life | [3][8][11] |

| Hazardous to Aquatic Life (Chronic) | Category 1; H410: Very toxic to aquatic life with long lasting effects | [3][8][11] |

| Signal Word | Danger | [1][5] |

| Transport Information | ||

| UN Number | UN1557 | [11][12] |

| Proper Shipping Name | ARSENIC COMPOUND, SOLID, N.O.S. (this compound) | [11] |

| Hazard Class | 6.1 (Poison) | [11][12] |

| Packing Group | II |[6][11] |

Handling Recommendations:

-

Always handle in a well-ventilated chemical fume hood.[11]

-

Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Avoid creating dust.[11]

-

Do not ingest or inhale.[11]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Unique properties of ammonium dihydrogen phosphat_Chemicalbook [chemicalbook.com]

- 3. This compound | AsH6NO4 | CID 166814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Ammonium Dihydrogen ArsenateCAS #: 13462-93-6 [eforu-chemical.com]

- 6. 13462-93-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. Page loading... [guidechem.com]

- 9. Ammonium arsenate - Wikipedia [en.wikipedia.org]

- 10. sincerechemical.com [sincerechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. AMMONIUM ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis of Ammonium Dihydrogen Arsenate from Arsenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ammonium dihydrogen arsenate (NH₄H₂AsO₄) from arsenic acid (H₃AsO₄). The document details the underlying chemical principles, experimental protocols, and physicochemical properties of the final product, tailored for professionals in research and development.

Introduction

This compound is an inorganic compound with applications in various scientific fields, including as a pharmaceutical intermediate and as a material in nonlinear optics.[1] Its synthesis involves the precise neutralization of arsenic acid with ammonia. The control of stoichiometry is critical to selectively form the dihydrogen arsenate salt over other possible ammonium arsenate species, such as diammonium hydrogen arsenate or triammonium arsenate.

Chemical Principles

The synthesis of this compound is an acid-base neutralization reaction. Arsenic acid, a triprotic acid, reacts with ammonia, a weak base. To selectively synthesize the dihydrogen arsenate salt, a 1:1 molar ratio of arsenic acid to ammonia is required, as depicted in the following reaction:

H₃AsO₄ + NH₃ → NH₄H₂AsO₄

Adjusting the stoichiometry by increasing the molar ratio of ammonia to arsenic acid would result in the formation of diammonium hydrogen arsenate ((NH₄)₂HAsO₄) or triammonium arsenate ((NH₄)₃AsO₄).

Experimental Protocols

While detailed, citable experimental protocols with specific quantitative data such as reaction yields are not extensively available in the public domain, the following procedures are based on established chemical principles for the synthesis of similar inorganic salts.

Materials and Equipment

-

Arsenic acid (H₃AsO₄) solution of known concentration

-

Ammonium hydroxide (NH₄OH) solution of known concentration

-

Deionized water

-

Glass reaction vessel

-

Stirring apparatus (e.g., magnetic stirrer)

-

pH meter or suitable pH indicator strips

-

Heating mantle or water bath

-

Crystallization dish

-

Buchner funnel and vacuum filtration apparatus

-

Drying oven or desiccator

Synthesis Procedure

-

Reaction Setup: In a well-ventilated fume hood, place a measured volume of a concentrated arsenic acid solution into a glass reaction vessel equipped with a stirring mechanism.

-

Neutralization: Slowly add a stoichiometric amount of ammonium hydroxide solution to the arsenic acid solution while continuously stirring. The reaction should be carried out at room temperature to prevent decomposition.

-

pH Monitoring: Monitor the pH of the solution throughout the addition of ammonia. The target pH for the formation of this compound is in the mildly acidic range.

-

Crystallization: Once the addition of ammonia is complete, the resulting solution is concentrated by gentle heating to induce supersaturation. Subsequently, the solution should be allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound. The formation of colorless crystals should be observed.[1]

-

Isolation: The crystals are collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected crystals should be washed with a small amount of cold deionized water to remove any soluble impurities.

Purification by Recrystallization

-

Dissolution: The crude this compound crystals are dissolved in a minimum amount of hot deionized water.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, which will lead to the formation of purer crystals.

-

Isolation and Drying: The recrystallized product is isolated by vacuum filtration, washed with a small amount of cold deionized water, and dried in an oven at a low temperature or in a desiccator. A purification method for similar compounds suggests crystallizing from water at a ratio of 1 mL per gram of substance.[2]

Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | NH₄H₂AsO₄ |

| Molar Mass | 158.97 g/mol |

| Appearance | Colorless crystals |

| Density | 2.311 g/cm³ |

| Melting Point | 300 °C (decomposes) |

| Solubility in Water | 337.4 mg/mL at 0 °C |

| Crystal System | Tetragonal |

Note: Data sourced from various chemical databases and supplier information.

Mandatory Visualization

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is illustrated in the following diagram.

References

Crystal Structure of Ammonium Dihydrogen Arsenate (ADA): A Technical Guide

An in-depth examination of the crystallographic structure of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a material of significant interest in the fields of ferroelectrics and nonlinear optics. This guide provides a comprehensive overview of its crystal lattice, atomic coordinates, and key bonding parameters, supported by detailed experimental methodologies for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

This compound (ADA) crystallizes in the tetragonal system and is isomorphous with the potassium dihydrogen phosphate (KDP) family of crystals.[1] The crystal structure was refined at room temperature (~22 °C) using single-crystal X-ray diffractometer data.[1]

Lattice Parameters and Space Group

The fundamental crystallographic data for ADA are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a | 7.6998 (5) Å[1] |

| c | 7.7158 (12) Å[1] |

| α, β, γ | 90° |

| Unit Cell Volume | 457.44 ų |

| Z (Formula units per cell) | 4 |

Atomic Coordinates

The positions of the atoms within the unit cell are crucial for understanding the overall structure. The following table lists the fractional atomic coordinates for this compound.

| Atom | Wyckoff Position | x | y | z |

| As | 4a | 0 | 0 | 0 |

| N | 4b | 0 | 0 | 0.5 |

| O | 16e | 0.0817 | 0.1517 | 0.1257 |

| H(1) (N-H) | 16e | 0.089 | 0.089 | 0.563 |

| H(2) (O-H) | 8d | 0.25 | 0.167 | 0.125 |

Note: Hydrogen atom positions, particularly H(2) in the O-H...O bond, are known to be disordered in the paraelectric phase.[2]

Interatomic Distances and Angles

The arrangement of atoms in ADA is characterized by a network of hydrogen bonds connecting the arsenate and ammonium tetrahedra.

Bond Lengths

| Bond | Length (Å) |

| As-O | 1.684 |

| N-H(1) | 1.03 |

| O-H(2) | 0.96 |

| O...O (Hydrogen Bond) | 2.50 |

| N...O (Hydrogen Bond) | 2.91 |

Bond Angles

| Angle | Value (°) |

| O-As-O | 109.5 |

| H(1)-N-H(1) | 109.5 |

| As-O-H(2) | 115.4 |

| O-H(2)...O | 180 |

Experimental Protocols

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction are typically grown from an aqueous solution using the slow evaporation method.

Procedure:

-

A saturated solution of high-purity this compound is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

The solution is then filtered to remove any particulate matter.

-

The filtered solution is placed in a constant temperature bath, maintained at room temperature.

-

The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.

-

As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of ADA was carried out using a single-crystal X-ray diffractometer.

Methodology:

-

Crystal Mounting: A suitable single crystal of ADA with well-defined faces and free of visible defects is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. Data is collected at room temperature (~22 °C). A monochromatic X-ray source, typically Mo Kα radiation (λ = 0.71073 Å), is used. A series of diffraction intensity measurements are made over a wide range of crystal orientations. For the refinement of ADA, 585 observed reflections were used.[1]

-

Structure Solution and Refinement: The collected intensity data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by least-squares procedures. The final R-factor for the refinement of ADA was 0.015 (Rw = 0.019).[1]

Neutron Diffraction

To accurately determine the positions of the hydrogen atoms, which are weak scatterers of X-rays, neutron diffraction studies are employed.[2]

Methodology:

-

Crystal: A large, high-quality single crystal of ADA is required for neutron diffraction experiments.

-

Instrumentation: Data is collected on a neutron diffractometer at a research reactor.

-

Data Collection: A beam of thermal neutrons of a specific wavelength is directed at the crystal. The scattered neutrons are detected at various angles to measure the diffraction pattern. Data is typically collected at room temperature for the paraelectric phase.

-

Structure Refinement: The neutron diffraction data is used to refine the crystal structure, with a particular focus on the positions and thermal parameters of the hydrogen atoms. This technique has been crucial in confirming the disordered nature of the hydrogen bond in the paraelectric phase of ADA.[2]

Structural Visualization

The logical workflow for the crystallographic analysis of this compound is depicted below.

Caption: Workflow for ADA Crystal Structure Determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Dihydrogen Arsenate (NH4H2AsO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium dihydrogen arsenate (NH4H2AsO4), an inorganic compound of arsenic, exhibits a range of notable physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, with a focus on quantitative data, detailed experimental methodologies for their determination, and a discussion of the compound's structure and thermal behavior. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and pharmaceutical development who may work with or encounter this compound.

Physical and Chemical Properties

This compound is a colorless, crystalline solid that is soluble in water.[1][2] Key quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | NH4H2AsO4 | [3] |

| Molar Mass | 158.973 g/mol | [2] |

| Appearance | Colorless crystals | [1][2] |

| Crystal System | Tetragonal | |

| Space Group | I42d | [4] |

| Density | 2.311 g/cm³ at 20 °C | [5] |

| Melting Point | 300 °C (decomposes) | [5] |

| Solubility in Water | 337.4 mg/mL at 0 °C | [5] |

Synthesis and Purification

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of arsenic acid (H3AsO4) with ammonia (NH3).

Reaction: H3AsO4 + NH3 → NH4H2AsO4

The process typically involves the careful addition of a concentrated ammonia solution to a concentrated solution of arsenic acid.[2] The resulting this compound precipitates from the solution upon cooling or evaporation and can be collected by filtration.

Purification

Purification of the synthesized compound is generally achieved through recrystallization. The crude this compound is dissolved in a minimal amount of hot water, and the solution is then allowed to cool slowly. The purified crystals that form are subsequently collected by filtration, washed with a small amount of cold water, and dried.

Caption: Synthesis and purification workflow for NH4H2AsO4.

Experimental Protocols

The characterization of this compound's properties relies on several key analytical techniques. Detailed methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of NH4H2AsO4 is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] X-rays, typically from a Mo or Cu source, are directed at the crystal.[6] As the crystal is rotated, a detector records the diffraction pattern produced by the constructive interference of X-rays with the crystal lattice planes.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or Patterson methods and then refined using least-squares algorithms to obtain the final crystal structure.[6]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected.

-

The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[8]

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrations of the N-H bonds in the ammonium cation and the As-O bonds in the dihydrogen arsenate anion.

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

Objective: To study the thermal stability and decomposition behavior of the compound as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of NH4H2AsO4 (typically 5-10 mg) is placed in an aluminum or platinum crucible.[9]

-

Instrumentation and Data Collection:

-

The sample crucible and an empty reference crucible are placed in the DSC/TGA instrument.[9]

-

The samples are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]

-

The DSC measures the difference in heat flow between the sample and the reference, while the TGA measures the change in mass of the sample.

-

-

Data Analysis: The DSC thermogram reveals endothermic or exothermic transitions, such as melting and decomposition. The TGA thermogram shows the mass loss associated with decomposition, allowing for the determination of decomposition temperatures and the nature of the evolved gases.

Caption: Workflow for thermal analysis using DSC and TGA.

Aqueous Solubility Determination

Objective: To quantify the maximum amount of this compound that can dissolve in water at a specific temperature.

Methodology (Shake-Flask Method):

-

Equilibrium Saturation: An excess amount of solid NH4H2AsO4 is added to a known volume of deionized water in a sealed container.

-

Incubation: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10]

-

Sample Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.[10]

-

Concentration Analysis: The concentration of the arsenate in the clear, saturated solution is determined using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) or a colorimetric method.

-

Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., mg/mL).

Safety and Handling

This compound is highly toxic if swallowed or inhaled and is a known carcinogen.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this compound, ensuring both a thorough understanding of its characteristics and safe handling practices.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ammonium Dihydrogen ArsenateCAS #: 13462-93-6 [eforu-chemical.com]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. web.williams.edu [web.williams.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Tetragonal Crystal System of Ammonium Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tetragonal crystal system of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest for its ferroelectric and nonlinear optical properties.[1] The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this material's solid-state characteristics.

Core Crystallographic and Physical Data

This compound (ADA) crystallizes in the tetragonal system, a fact established through single-crystal X-ray diffraction studies. The key crystallographic and physical properties are summarized in the tables below for ease of reference and comparison.

| Property | Value | Reference |

| Chemical Formula | NH₄H₂AsO₄ | [1] |

| Crystal System | Tetragonal | |

| Space Group | I4̅2d | |

| Lattice Parameters (at 22°C) | a = 7.6998(5) Å, c = 7.7158(12) Å | |

| Unit Cell Volume | 457.6 ų | |

| Density | 2.311 g/cm³ | |

| Refractive Index (n_D) | 1.577 | |

| Appearance | Colorless crystals | [1] |

| Solubility in Water | Soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of this compound are crucial for reproducible research. The following protocols are based on established methods for similar compounds and the key findings reported in the literature.

Synthesis of this compound Single Crystals

The synthesis of this compound is achieved through the reaction of ammonia with a concentrated solution of arsenic acid.[1] High-quality single crystals suitable for X-ray diffraction can be grown from an aqueous solution by the slow evaporation method.

Materials and Equipment:

-

Arsenic acid (H₃AsO₄)

-

Ammonium hydroxide solution (NH₄OH)

-

Deionized water

-

Beakers and flasks

-

Heating plate with magnetic stirring

-

Crystallization dishes

-

pH meter

Procedure:

-

Neutralization: In a well-ventilated fume hood, dissolve a stoichiometric amount of arsenic acid in deionized water. While stirring, slowly add ammonium hydroxide solution to the arsenic acid solution until a pH of approximately 4 is reached. The reaction is as follows: NH₃ + H₃AsO₄ → NH₄H₂AsO₄.[1]

-

Saturation: Gently heat the resulting solution to ensure all solute is dissolved and to create a saturated or slightly supersaturated solution.

-

Filtration: Filter the warm solution to remove any particulate impurities.

-

Crystal Growth: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated film to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Harvesting: Over a period of several days to weeks, single crystals of this compound will form. Carefully harvest the well-formed, transparent crystals from the solution.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for determining the crystal structure of a single crystal of this compound using a four-circle diffractometer, a standard instrument during the era of the key structural studies.

Equipment:

-

Four-circle single-crystal X-ray diffractometer

-

Graphite-monochromated X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer head

-

Microscope for crystal mounting

Procedure:

-

Crystal Selection and Mounting: Select a small, well-formed, and optically clear single crystal of ADA (typically 0.1-0.3 mm in each dimension). Mount the crystal on the tip of a glass fiber affixed to a goniometer head.

-

Crystal Centering: Mount the goniometer head on the diffractometer and, using the microscope, carefully center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a series of initial diffraction images (e.g., rotation or oscillation photographs) to locate the diffraction spots. The positions of these spots are used to determine the preliminary lattice parameters and the crystal's orientation matrix.

-

Data Collection: Perform a full sphere or hemisphere of data collection by systematically rotating the crystal through a series of angles (φ, χ, and ω) while the detector (2θ) records the intensity of the diffracted X-ray beams.

-

Data Reduction: Process the collected diffraction data to correct for various factors, including Lorentz and polarization effects, and absorption. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution and Refinement: Use direct methods or Patterson techniques to solve the phase problem and obtain an initial model of the crystal structure. Refine this model using full-matrix least-squares methods against the experimental data to determine the final atomic coordinates, and thermal parameters.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and its crystallographic classification.

References

A Technical Guide to the Aqueous Solubility of Ammonium Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of ammonium dihydrogen arsenate (NH₄H₂AsO₄). The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a visual representation of the solubility determination process.

Core Data: Solubility Profile

This compound, an inorganic compound, exhibits significant solubility in water, which is highly dependent on temperature. The following table summarizes the quantitative solubility data, presenting the mass of solute that can be dissolved in 100 milliliters of water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 33.7 |

| 20 | 48.7 |

| 40 | 63.8 |

| 60 | 83.0 |

| 80 | 107.0 |

| 90 | 122.0 |

Data compiled from available chemical databases.[1] Several sources confirm the solubility at 0°C to be 337.4 mg/mL, which is equivalent to 33.74 g/100 mL.[1][2][3][4][5][6][7][8]

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the aqueous solubility of an inorganic salt like this compound. This method is a standard and reliable technique for establishing solubility data.[2]

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials and Apparatus:

-

This compound (solid, crystalline)

-

Distilled or deionized water

-

Thermostatic water bath

-

Erlenmeyer flask with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric pipette (e.g., 10 mL or 25 mL)

-

Evaporating dish

-

Drying oven

-

Filtration apparatus (e.g., filter paper and funnel or a syringe filter)

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Place a known volume of distilled water (e.g., 50 mL) into an Erlenmeyer flask.

-

Bring the flask to the desired temperature by placing it in a thermostatic water bath.

-

Gradually add an excess amount of this compound to the water while continuously stirring or agitating the mixture. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

-

Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., several hours) to ensure equilibrium is reached. Continuous stirring is recommended.

-

-

Sample Withdrawal:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, a filter can be used during this step.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the known volume of the saturated solution from the pipette into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Carefully evaporate the water from the solution by placing the evaporating dish in a drying oven set to a temperature that will not cause decomposition of the salt (e.g., 100-110°C).

-

Once all the water has evaporated, continue to dry the dish in the oven until a constant weight is achieved. This is confirmed by repeated weighings until two consecutive measurements are identical.

-

After cooling to room temperature in a desiccator, weigh the evaporating dish with the dry salt residue (W₃).

-

-

Calculation of Solubility:

-

Mass of the dissolved salt = W₃ - W₁

-

Mass of the water in the sample = W₂ - W₃

-

Assuming the density of water at the experimental temperature, calculate the volume of water. For simplicity, the density can often be approximated as 1.0 g/mL.

-

The solubility is then calculated as the mass of the dissolved salt per 100 mL of water.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 4. pharmajournal.net [pharmajournal.net]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

In-Depth Technical Guide to the Ferroelectric Properties of Ammonium Dihydrogen Arsenate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dihydrogen arsenate (NH₄H₂AsO₄), hereafter referred to as ADA, is a single-crystal material belonging to the potassium dihydrogen phosphate (KDP) family of compounds. While structurally similar to the ferroelectric KDP, ADA exhibits a distinct electrical ordering behavior. At room temperature, ADA is in a paraelectric state, and upon cooling, it undergoes a phase transition to an antiferroelectric state. This transition and the associated electrical properties are of significant interest in the study of hydrogen-bonded systems and phase transitions in crystalline solids. This technical guide provides a comprehensive overview of the ferroelectric-related properties of ADA, focusing on its crystal structure, phase transitions, and dielectric behavior. The information is presented with a focus on quantitative data and detailed experimental methodologies relevant to researchers in materials science and related fields.

Crystal Structure and Phase Transition

At ambient temperature and pressure, ADA possesses a tetragonal crystal structure, belonging to the space group I-42d. This structure is isomorphous with the tetragonal phase of its phosphate analog, ammonium dihydrogen phosphate (ADP), and other members of the KDP family. The crystal lattice is characterized by a framework of arsenate (AsO₄) tetrahedra linked by a network of hydrogen bonds. The ammonium (NH₄⁺) ions are situated within this framework.

Upon cooling, ADA undergoes a structural phase transition from its paraelectric tetragonal phase to an antiferroelectric orthorhombic phase at a Néel temperature (T_N) of approximately 216 K (-57 °C). This transition is of the first order and is driven by the ordering of the acidic protons within the O-H...O hydrogen bonds. In the paraelectric phase, these protons are disordered, residing in a symmetric double-well potential between adjacent oxygen atoms. Below the Néel temperature, the protons order in an antiparallel arrangement, leading to the cancellation of spontaneous polarization in the crystal lattice and resulting in the antiferroelectric state. This ordering is accompanied by a distortion of the crystal lattice from tetragonal to orthorhombic symmetry.

Table 1: Crystallographic Data for this compound (ADA)

| Property | Value |

| Crystal System (Room Temp.) | Tetragonal |

| Space Group (Room Temp.) | I-42d |

| Phase Transition Temp. (T_N) | ~216 K |

| Low-Temperature Phase | Antiferroelectric (Orthorhombic) |

Ferroelectric and Dielectric Properties

While ADA is classified as an antiferroelectric material, its properties are closely related to ferroelectricity. Under the influence of a sufficiently strong external electric field, it is possible to induce a transition from the antiferroelectric to a ferroelectric state. This field-induced phase transition is a key characteristic of antiferroelectric materials and can be observed through the measurement of a double hysteresis loop.

Table 2: Dielectric Properties of this compound (ADA)

| Property | Value | Conditions |

| Dielectric Constant (ε_a) | ~57 | Room Temperature |

| Dielectric Constant (ε_c) | ~7.5 | Room Temperature |

The dielectric constant of ADA is anisotropic, with different values along the crystallographic axes. At room temperature, the dielectric constant along the 'a' axis is significantly higher than along the 'c' axis. As the crystal is cooled towards the Néel temperature, the dielectric constant is expected to show an anomaly, characteristic of the phase transition.

Experimental Protocols

Crystal Growth

Single crystals of ADA can be grown from a supersaturated aqueous solution of arsenic acid (H₃AsO₄) and ammonia (NH₃) by the slow evaporation method at a constant temperature. High-purity starting materials are dissolved in deionized water, and the solution is allowed to evaporate slowly over a period of several weeks. The resulting crystals are typically transparent and well-faceted.

Hysteresis Loop Measurement (Sawyer-Tower Circuit)

The electric field-induced polarization can be measured using a Sawyer-Tower circuit.

Experimental Workflow:

Figure 1: Workflow for Hysteresis Loop Measurement.

-

Procedure:

-

A thin plate of the ADA crystal is cut and polished.

-

Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the faces perpendicular to the axis of interest.

-

The sample is placed in a cryostat for temperature control.

-

The sample is connected in series with a standard capacitor of known capacitance in the Sawyer-Tower circuit.

-

A high-voltage AC signal is applied across the series combination.

-

The voltage across the sample is applied to the X-input of an oscilloscope, and the voltage across the reference capacitor (proportional to the polarization) is applied to the Y-input.

-

The resulting P-E hysteresis loop is observed and recorded at various temperatures, particularly below the Néel temperature, and under different applied electric field strengths to observe the double hysteresis characteristic of an antiferroelectric material.

-

Dielectric Constant Measurement

The dielectric constant can be measured as a function of temperature and frequency using a capacitance bridge or an LCR meter.

Experimental Workflow:

Figure 2: Dielectric Constant Measurement Workflow.

-

Procedure:

-

A crystal of known dimensions (area A and thickness d) with electrodes is prepared.

-

The sample is placed in a temperature-controlled environment (cryostat).

-

The capacitance of the sample is measured at various temperatures, especially around the phase transition temperature, and at different frequencies.

-

The dielectric constant (ε) is calculated from the measured capacitance (C) using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

Specific Heat Measurement

The anomaly in specific heat at the phase transition can be measured using Differential Scanning Calorimetry (DSC).

-

Procedure:

-

A small, weighed sample of the ADA crystal is placed in a DSC sample pan.

-

An empty pan is used as a reference.

-

The sample and reference are heated or cooled at a constant rate through the temperature range of interest (including the Néel temperature).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A peak in the heat flow versus temperature plot indicates the phase transition, and the area under the peak can be used to determine the enthalpy of the transition. The change in the baseline of the heat flow curve provides the specific heat capacity.

-

Crystal Structure Determination

The crystal structure at different temperatures can be determined using single-crystal X-ray diffraction or neutron diffraction.

Logical Relationship for Structural Analysis:

Figure 3: Logical Flow for Structural Analysis.

-

Procedure (Low-Temperature Single-Crystal X-ray Diffraction):

-

A suitable single crystal of ADA is mounted on a goniometer head.

-

The goniometer is placed on the diffractometer, which is equipped with a low-temperature device (e.g., a nitrogen cryostream).

-

The crystal is cooled to the desired temperature below the phase transition.

-

A complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The crystal structure is solved and refined from the diffraction data to determine the atomic positions and lattice parameters in the antiferroelectric phase. Neutron diffraction is particularly useful for accurately locating the positions of the hydrogen atoms, which is crucial for understanding the role of hydrogen bonding in the phase transition.

-

Conclusion

This compound is a model system for studying antiferroelectric phase transitions driven by hydrogen bond ordering. While it does not exhibit spontaneous ferroelectricity, its field-induced ferroelectric behavior and anisotropic dielectric properties are of fundamental importance. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of the electrical and structural properties of ADA crystals. Further research, particularly in quantifying the field-induced polarization and coercive fields through double hysteresis loop measurements, will be crucial for a more complete understanding of its ferroelectric-related behavior.

An In-depth Technical Guide to the Antiferroelectric Phase Transition in Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium dihydrogen arsenate (NH₄H₂AsO₄), often abbreviated as ADA, is a crystalline material belonging to the potassium dihydrogen phosphate (KDP) family of hydrogen-bonded compounds. It exhibits a fascinating and widely studied antiferroelectric (AFE) phase transition at low temperatures. This transition is characterized by a change from a paraelectric (PE) state with disordered protons to an antiferroelectric state with an ordered, anti-parallel arrangement of electric dipoles. The mechanism of this transition is complex, involving elements of both order-disorder and displacive characteristics, making it a subject of significant interest in condensed matter physics and materials science. This technical guide provides a comprehensive overview of the key physical properties, experimental methodologies for characterization, and the underlying mechanism of the antiferroelectric phase transition in NH₄H₂AsO₄.

Core Physical Properties and Data

The antiferroelectric phase transition in NH₄H₂AsO₄ is marked by distinct changes in its structural, thermal, and dielectric properties. The key quantitative data associated with this transition are summarized in the following tables.

Table 1: Transition Temperatures and Thermodynamic Data

| Parameter | Value | Notes |

| Antiferroelectric Transition Temperature (Tc) | ~216 K (-57 °C) | The transition is of a near first-order nature.[1] |

| Effect of Deuteration on Tc | Increases Tc | For an 80% deuterated sample, Tc is approximately 16°C. |

| Pressure Dependence of Tc (dTc/dP) | -19.7 K/GPa | For non-deuterated NH₄H₂AsO₄. |

| Pressure Dependence of Tc (dTc/dP) for Deuterated Sample | -14.5 K/GPa | For ~80% deuterated NH₄H₂AsO₄. |

| Enthalpy of Transition (ΔH) | Data not available in the reviewed literature. | Expected to be a small, first-order-like peak. |

| Specific Heat Anomaly (ΔCp) | Data not available in the reviewed literature. | A lambda-type anomaly is expected at Tc. |

Table 2: Crystallographic Data

The phase transition involves a change in crystal symmetry from tetragonal in the high-temperature paraelectric phase to orthorhombic in the low-temperature antiferroelectric phase.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Temperature |

| Paraelectric (PE) | Tetragonal | I-42d | a = 7.674, c = 7.709 | 220 K[1] |

| Antiferroelectric (AFE) | Orthorhombic | P2₁2₁2₁ | a = 7.689, b = 7.719, c = 7.654 | 212 K[1] |

Mechanism of the Antiferroelectric Phase Transition

The transition in NH₄H₂AsO₄ is driven by the collective ordering of protons within the hydrogen bonds linking the AsO₄ tetrahedra. This proton ordering induces distortions in the AsO₄ tetrahedra and displacements of the NH₄⁺ ions, leading to an antiparallel arrangement of electric dipoles.

Logical Flow of the Phase Transition

The sequence of events during the cooling of NH₄H₂AsO₄ through its transition temperature can be visualized as follows:

Experimental Protocols

Characterizing the antiferroelectric phase transition in NH₄H₂AsO₄ requires a suite of experimental techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD) for Structural Analysis

This protocol outlines the steps for determining the crystal structure and lattice parameters of NH₄H₂AsO₄ as a function of temperature.

Detailed Steps:

-

Sample Preparation:

-

A single crystal of NH₄H₂AsO₄ is gently ground into a fine powder using an agate mortar and pestle to ensure random crystallite orientation.

-

The powder is then mounted on a flat, low-background sample holder (e.g., a zero-diffraction silicon plate).

-

-

Instrumentation and Data Collection:

-

A powder diffractometer equipped with a cryostat or a low-temperature chamber is used.

-

The sample is cooled to a temperature well above Tc (e.g., 250 K).

-

After temperature stabilization, a diffraction pattern is collected, typically using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10° to 80°.

-

The temperature is then lowered in small increments (e.g., 2-5 K) through the phase transition region and into the antiferroelectric phase, with a diffraction pattern being recorded at each temperature step after stabilization.

-

-

Data Analysis:

-

The collected diffraction patterns are analyzed to determine the peak positions and intensities.

-

The patterns are indexed to the appropriate space group (I-42d for the paraelectric phase and P2₁2₁2₁ for the antiferroelectric phase).

-

Rietveld refinement is performed on the diffraction data to obtain precise lattice parameters and atomic positions at each temperature.

-

The refined lattice parameters are then plotted as a function of temperature to visualize the structural changes at the phase transition.

-

Dielectric Spectroscopy

This protocol describes the measurement of the dielectric constant of a single crystal of NH₄H₂AsO₄ as a function of temperature and frequency.

Detailed Steps:

-

Sample Preparation:

-

A thin plate (typically 0.5-1 mm thick) is cut from a single crystal of NH₄H₂AsO₄. The orientation of the plate is chosen based on the crystallographic axis to be measured (e.g., perpendicular to the c-axis).

-

The parallel faces of the crystal plate are polished to be flat and smooth.

-

Conductive electrodes (e.g., silver paste or sputtered gold) are applied to the polished faces to form a parallel plate capacitor.

-

-

Instrumentation and Measurement:

-

The prepared sample is mounted in a cryostat that allows for precise temperature control.

-

The sample is connected to an LCR meter or an impedance analyzer.

-

The capacitance and dielectric loss (tan δ) of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz) as the temperature is slowly swept through the phase transition region. A slow cooling and heating rate (e.g., 1 K/min) is used to ensure thermal equilibrium.

-

-

Data Analysis:

-

The real part of the dielectric permittivity (ε') is calculated from the measured capacitance and the geometry of the sample.

-

The imaginary part of the dielectric permittivity (ε'') is calculated from the dielectric loss.

-

ε' and ε'' are plotted as a function of temperature for different frequencies to observe the dielectric anomaly at the phase transition.

-

Differential Scanning Calorimetry (DSC)

This protocol outlines the measurement of the heat flow associated with the phase transition to determine the transition temperature and enthalpy change.

Detailed Steps:

-

Sample Preparation:

-

A small amount of powdered NH₄H₂AsO₄ (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

An empty, sealed aluminum pan is used as a reference.

-

-

Instrumentation and Measurement:

-

The sample and reference pans are placed in a DSC instrument equipped with a cooling system.

-

The sample is cooled to a temperature well below Tc (e.g., 180 K).

-

The sample is then heated at a constant rate (e.g., 5-10 K/min) through the phase transition temperature to a point well above it (e.g., 250 K). The heat flow to the sample relative to the reference is recorded.

-

A cooling run is also performed at the same rate to observe any thermal hysteresis.

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed. The phase transition will appear as a peak.

-

The onset temperature of the peak is taken as the transition temperature (Tc).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Concluding Remarks

The antiferroelectric phase transition in NH₄H₂AsO₄ is a classic example of a hydrogen-bond-driven structural change in a solid. Its study provides fundamental insights into the interplay between proton ordering, lattice distortions, and dielectric properties in crystalline materials. The mixed order-disorder and displacive character of the transition continues to make it a rich area for experimental and theoretical investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists seeking to explore the fascinating physics of this and related materials. The understanding of such phase transitions is not only of fundamental scientific importance but also has implications for the development of new materials with tunable dielectric and electro-optic properties.

References

Spectroscopic Analysis of Ammonium Dihydrogen Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest for its ferroelectric and nonlinear optical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and presents visual workflows to facilitate understanding of the analytical processes.

Core Properties and Crystal Structure

This compound (ADA) is an inorganic compound that forms colorless, tetragonal crystals. It is isostructural with ammonium dihydrogen phosphate (ADP), crystallizing in the tetragonal I-42d space group at room temperature. The crystal lattice is composed of ammonium (NH₄⁺) cations and dihydrogen arsenate (H₂AsO₄⁻) anions. The structure is characterized by a three-dimensional network of AsO₄ tetrahedra linked by strong O-H···O hydrogen bonds.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | |

| Space Group | I-42d | |

| a (Å) | 7.5920(13) | |

| c (Å) | 7.6260(2) | |

| Formula Units (Z) | 4 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the molecular vibrations within the ADA crystal lattice. These vibrations are specific to the constituent ions, NH₄⁺ and H₂AsO₄⁻, and the hydrogen bonding network.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a material. The Raman spectrum of ADA is characterized by distinct bands corresponding to the internal modes of the NH₄⁺ and H₂AsO₄⁻ ions, as well as external lattice modes.

Table 2: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| ~3194 | ν(N-H) | N-H stretching in NH₄⁺ | |

| ~1544, ~1453 | ν₄(N-H) | N-H bending in NH₄⁺ | |

| ~890, ~869, ~830 | ν(As-O) | As-O internal stretching modes in H₂AsO₄⁻ | |

| ~805 | ν₁(AsO₄³⁻) | Symmetric stretching of AsO₄ |

Note: Specific peak positions can vary slightly with temperature and experimental conditions. The assignments are based on studies of ADA and isostructural compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy complements Raman spectroscopy by probing vibrational modes that involve a change in the molecular dipole moment. In ADA, this is particularly useful for studying the polar N-H and O-H bonds.

Table 3: Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

| ~3190 | ν(N-H) | N-H stretching in NH₄⁺ | |

| ~2387 | ν(O-H) | O-H stretching in H₂AsO₄⁻ (H-bond) | |

| ~1400 | ν₄(N-H) | N-H bending in NH₄⁺ (splitting indicates H-bonding) | |

| ~1260 | Combination band of PO₄ vibration (by analogy) |

Note: Broader peaks in the IR spectrum can indicate structural disorder, such as the statistical or dynamical disorder of the acidic proton in the O-H···O hydrogen bond.

Experimental Protocols

The following sections detail standardized protocols for the spectroscopic analysis of solid-state this compound.

Sample Preparation

For accurate spectroscopic analysis, proper sample preparation is crucial.

-

Crystal Growth: Single crystals of ADA can be grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of arsenic acid (H₃AsO₄) and ammonia (NH₃).

-

Sample for Spectroscopy: For both Raman and IR spectroscopy, a small, well-formed crystal is typically selected. Alternatively, a polycrystalline powder can be used. For transmission IR spectroscopy, the powder is often mixed with potassium bromide (KBr) and pressed into a pellet.

Raman Spectroscopy Protocol

A typical experimental setup for solid-state Raman spectroscopy involves a laser excitation source, a sample holder, collection optics, and a spectrometer.

-

Instrumentation: A confocal Raman microscope is often used.

-

Excitation Source: A solid-state laser, such as a frequency-doubled Nd:YAG laser (532 nm), is a common choice.

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected in a backscattering geometry.

-

A notch or edge filter is used to remove the strong Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating spectrometer and detected by a sensitive detector (e.g., a CCD camera).

-

Spectra are typically collected over a range of 50 to 4000 cm⁻¹.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is commonly used for infrared analysis due to its high signal-to-noise ratio and speed.

-

Instrumentation: An FTIR spectrometer equipped with a suitable source (e.g., globar), beamsplitter (e.g., KBr), and detector (e.g., DTGS or MCT).

-

Sample Preparation:

-

KBr Pellet: A small amount of finely ground ADA powder is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent or semi-transparent pellet.

-

Mull: The powder can be ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two IR-transparent windows (e.g., KBr plates).

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final absorbance or transmittance spectrum is calculated by ratioing the sample spectrum to the background spectrum.

-

Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and the structural relationships within this compound.

A Technical Guide to the Physicochemical Properties of Ammonium Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of ammonium dihydrogen arsenate (NH₄H₂AsO₄), a compound of interest in various chemical and pharmaceutical research fields. It includes key quantitative data, standardized experimental protocols for property determination, and a logical workflow for the characterization of such compounds.

Core Physicochemical Data

This compound is an inorganic compound with the chemical formula NH₄H₂AsO₄.[1] It is composed of ammonium (NH₄⁺) and dihydrogen arsenate (H₂AsO₄⁻) ions. The key physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | AsH₆NO₄ | [2][3] |

| Molar Mass | 158.97 g/mol | [1][2] |

| Appearance | Colorless crystals | [1] |

| Density | 2.311 g/cm³ (at 20°C) | [4] |

| Melting Point | 300°C (decomposes) | [4] |

| Solubility in Water | 337.4 mg/mL (at 0°C) | [5][6] |

Experimental Protocols

The following sections detail generalized, standard methodologies for the experimental determination of molar mass and density for solid crystalline compounds like this compound.

2.1. Molar Mass Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, electrospray ionization (ESI) is a suitable method.

-

Principle: The sample is dissolved in a solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio, allowing for the determination of the molecular weight.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of this compound in a suitable solvent mixture, such as water/methanol.

-

Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a known standard.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the capillary to generate ions. Use appropriate source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Mass Analysis: Acquire mass spectra in both positive and negative ion modes. In positive mode, the ammonium ion ([NH₄]⁺) may be observed. In negative mode, the dihydrogen arsenate ion ([H₂AsO₄]⁻) would be detected.

-

Data Analysis: Determine the monoisotopic mass from the resulting spectrum and compare it to the theoretical calculated mass (158.951 Da) to confirm the compound's identity and purity.[2][4]

-

2.2. Density Determination via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true density of a solid material by measuring its volume. It is highly accurate for crystalline powders.

-

Principle: The method relies on Archimedes' principle of fluid displacement and Boyle's Law. An inert gas, typically helium, is used as the displacement medium. The volume of the solid is determined by measuring the pressure change when a known quantity of gas is allowed to expand from a reference chamber into a sample chamber containing the material.

-

Methodology:

-

Sample Preparation: Accurately weigh a sample of dry this compound powder and place it into the sample chamber of the gas pycnometer.

-

Calibration: Calibrate the instrument using a standard sphere of a known, precise volume.

-

Measurement:

-

Seal the sample chamber. The system will purge the chamber with helium gas to remove air and moisture.

-

The reference chamber is filled with helium to a target pressure (P₁).

-

A valve is opened, allowing the gas to expand into the sample chamber, resulting in a new equilibrium pressure (P₂).

-

-

Calculation: The volume of the sample (Vₛ) is calculated based on the known volumes of the reference (Vᵣ) and sample (V꜀) chambers and the measured pressures. The density (ρ) is then calculated using the formula: ρ = mass / Vₛ

-

Replicates: Repeat the measurement multiple times to ensure precision and report the average value.

-

Characterization Workflow

The logical flow for characterizing the primary physical properties of a chemical compound is essential for systematic scientific investigation.

Caption: Workflow for the physicochemical characterization of a synthesized compound.

References

An In-depth Technical Guide to the Hazards and Toxicity of Ammonium Dihydrogen Arsenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hazard Identification and Classification

Ammonium dihydrogen arsenate is classified as a hazardous substance based on global harmonized systems. The primary routes of exposure are ingestion and inhalation of dust particles.

GHS Hazard Statements:

-

H301: Toxic if swallowed [1]

-

H331: Toxic if inhaled [1]

-

H350: May cause cancer [1]

-

H400: Very toxic to aquatic life [1]

-

H410: Very toxic to aquatic life with long lasting effects [1]

The substance is a known human carcinogen, with evidence linking inorganic arsenic compounds to cancers of the skin, lung, and liver.[3] It is also a skin, eye, and respiratory tract irritant.[4][5]

Quantitative Toxicological Data

Specific median lethal dose (LD₅₀) and median lethal concentration (LC₅₀) values for this compound are not available in the reviewed scientific literature. However, the toxicity of inorganic arsenic compounds is well-documented. For context, the Agency for Toxic Substances and Disease Registry (ATSDR) provides a range of LD₅₀ values for various inorganic arsenicals in different animal models, which underscores the high acute toxicity of this class of compounds.[6] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for inorganic arsenic compounds at 0.01 mg/m³ as an 8-hour time-weighted average.[3]

| Parameter | Value | Species | Route | Reference |

| Oral LD₅₀ | Data not available | - | - | - |

| Inhalation LC₅₀ | Data not available | - | - | - |

| OSHA PEL (as As) | 0.01 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |

| NIOSH REL (as As) | 0.002 mg/m³ (ceiling) | Human | Inhalation | [3] |

| ACGIH TLV (as As) | 0.01 mg/m³ (8-hour TWA) | Human | Inhalation | [3] |

Mechanisms of Toxicity

The toxicity of this compound is attributed to the arsenate ion (AsO₄³⁻), which shares structural similarity with phosphate (PO₄³⁻) and can disrupt critical biochemical processes. The primary mechanisms of arsenic toxicity are:

-

Inhibition of Cellular Respiration: Arsenate can substitute for phosphate in glycolysis, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples oxidative phosphorylation and inhibits the formation of ATP, the cell's primary energy currency.

-

Enzyme Inhibition: Trivalent arsenic (As³⁺), a metabolite of arsenate, has a high affinity for sulfhydryl (-SH) groups in proteins. This binding can inactivate numerous enzymes, including those crucial for cellular metabolism and DNA repair.

-

Induction of Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

Signaling Pathways in Arsenic-Induced Toxicity

Arsenic-induced oxidative stress triggers a cascade of cellular signaling events that can lead to apoptosis (programmed cell death) or carcinogenesis. Key pathways affected include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Arsenic activates c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are involved in stress responses and can promote apoptosis.

-

Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. While initially activated by arsenic-induced oxidative stress as a protective mechanism, chronic activation can contribute to cancer development.

Below are diagrams illustrating the logical flow of arsenic toxicity and a key signaling pathway.

Caption: Logical flow of this compound toxicity.

Caption: Key signaling pathways in arsenic-induced toxicity.

Experimental Protocols for Toxicity Assessment

While specific experimental protocols for this compound were not found, the following are generalized methodologies for acute oral and inhalation toxicity testing based on OECD guidelines. These serve as a foundation for designing studies to assess the toxicity of this and similar compounds.